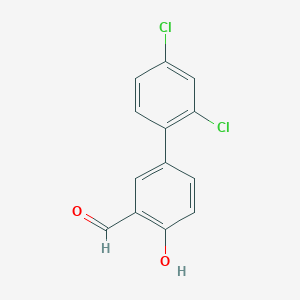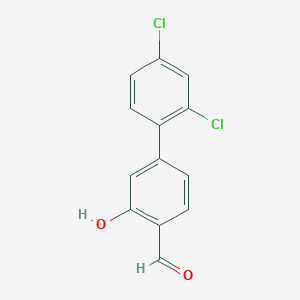![molecular formula C16H15NO3 B6378708 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% CAS No. 1093118-91-2](/img/structure/B6378708.png)
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% (4-DAPF) is an organic compound with a variety of uses in the laboratory. It is a white, crystalline solid that is soluble in water, ethanol, and ether. In the laboratory, 4-DAPF has been used as a reagent in various synthetic processes, as a catalyst in the synthesis of organic compounds, and as a ligand in coordination chemistry. Its unique properties have also made it a useful tool in the study of various biochemical and physiological processes.
Applications De Recherche Scientifique
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, as a catalyst in the synthesis of organic compounds, and as a ligand in coordination chemistry. It has also been used in the study of various biochemical and physiological processes, such as the regulation of gene expression, the regulation of cell proliferation, and the regulation of cell death.
Mécanisme D'action
The mechanism of action of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% is not fully understood. However, it is believed to act as a ligand in coordination chemistry, binding to metal ions and stabilizing their coordination complexes. This binding is thought to be important in the regulation of various biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% are not fully understood. However, it has been shown to have an inhibitory effect on the expression of certain genes, including those involved in the regulation of cell proliferation and cell death. Additionally, it has been shown to have an inhibitory effect on the activity of certain enzymes, including those involved in the regulation of cell metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% in lab experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is soluble in a variety of solvents. Additionally, it is relatively stable and has a low toxicity. However, it is important to note that 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% can be toxic at high concentrations, and it should be handled with care.
Orientations Futures
The potential future directions for the use of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% are numerous. It could be used to further study the biochemical and physiological effects of its binding to metal ions, as well as its effects on gene expression and cell metabolism. Additionally, it could be used to develop new synthetic methods for the production of organic compounds or to develop new catalysts for the synthesis of organic compounds. Finally, it could be used to develop new ligands for coordination chemistry, which could be used to study a variety of biochemical and physiological processes.
Méthodes De Synthèse
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% can be synthesized by the reaction of 4-chlorophenol with N,N-dimethylaminocarbonyl chloride in the presence of anhydrous potassium carbonate and ethanol. The reaction is conducted at room temperature and the resulting 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% is isolated as a white solid.
Propriétés
IUPAC Name |
4-(3-formyl-4-hydroxyphenyl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-17(2)16(20)12-5-3-11(4-6-12)13-7-8-15(19)14(9-13)10-18/h3-10,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAJHHNUDSZLFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685292 |
Source


|
| Record name | 3'-Formyl-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol | |
CAS RN |
1093118-91-2 |
Source


|
| Record name | 3'-Formyl-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378672.png)

![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378686.png)
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378693.png)
![5-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378701.png)
![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378716.png)
![6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378724.png)